Journal Name:Polymer Chemistry
Journal ISSN:1759-9954
IF:5.364
Journal Website:http://pubs.rsc.org/en/journals/journalissues/py
Year of Origin:2010
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:556
Publishing Cycle:Monthly
OA or Not:Not
Hyperbranched 5,6-glucan as reducing sugar ball†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/B9PY00223E
The ring-opening polymerization of 5,6-anhydro-1,2-O-isopropylidene-α-D-glucofuranose (1) as a latent cyclic AB2-type monomer was carried out using potassium tert-butoxide (t-BuOK) or boron trifluoride diethyletherate (BF3·OEt2) as an initiator in order to synthesize a novel hyperbranched glycopolymer. The anionic and cationic polymerizations proceeded via the proton-transfer reaction mechanism to produce the hyperbranched poly(5,6-anhydro-1,2-O-isopropylidene-α-D-glucofuranose) (2). In particular, the cationic polymerization with the slow-monomer-addition strategy is a facile method leading to the hyperbranched glycopolymers with high molecular weights and highly branched structures. The weight-average molecular weight (Mw,SEC-MALLS) values of 2 measured by multi-angle laser light scattering (MALLS) varied in the range from 7400 to 122 400, which were significantly higher than the weight-average molecular weight (Mw,SEC) values determined by size exclusion chromatography (SEC). The intrinsic viscosities ([η]) of these polymers were very low in the range of 3.3–4.6 mL g−1 and the Mark–Houwink–Sakurada exponents, α, were calculated to be 0.08–0.27. These results of the MALLS, SEC, and viscosity measurements suggested that these polymers exist in a compact spherical conformation in solution because of their highly branched structure. The synthesis of the hyperbranched 5,6-glucan (3) by hydrolysis of polymer 2 was also demonstrated. Polymer 3 is a novel water-soluble hyperbranched glycopolymer arranged with numerous reducing D-glucose units on the peripheries of the polymer, and has a higher reducing ability than D-glucose because of the glyco-cluster effect or the multivalent effect of the reducing D-glucose units. Therefore, polymer 3 should be called a “reducing sugar ball”.
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An efficient long fluorescence lifetime polymer-based sensor based on europium complex as chromophore for the specific detection of F−, CH3COO−, and H2PO4−†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C2PY20408H
A novel long fluorescence lifetime europium-complexed copolymer (Eu-polymer) has been designed and synthesized via the classic free radical copolymerization reaction as an efficient fluorescent sensor for F−, CH3COO−, and H2PO4−. The anions-sensitivity of Eu-polymer was evaluated using a series of anions in DMSO solution. On binding to F−, CH3COO−, or H2PO4−, fluorescence quenching of Eu-polymer was demonstrated by an approximately 95% reduction in the fluorescence intensity, while no obvious fluorescence change could be observed in the presence of other anions. Compared with its small molecular counterpart, Eu-polymer exhibits higher sensitivity and selectivity. Most importantly, the Eu-polymer sensor can efficiently recognize and sense F− even in the presence of competitive anions, such as CH3COO− and H2PO4−, which demonstrates the ability of Eu-polymer to function as a selective fluorescence sensor for F−. The fluorescence quenching can be attributed to the strong hydrogen bonding interaction (and deprotonation interaction at high concentration for F−) between anions and the imidazole group of Eu-polymer. Due to the long fluorescence lifetime of this Eu-polymer, it can efficiently eliminate the effects of auto-fluorescence and light scattering from surrounding biological environments, so this sensor will be very significant for application in biological and environmental fields.
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Organic acids can crosslink poly(ionic liquid)s into mesoporous polyelectrolyte complexes†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C3PY00159H
A template-free method was introduced to prepare mesoporous poly(ionic liquid) complexes by employing a variety of multivalent carboxylic acids to electrostatically crosslink imidazolium-based poly(ionic liquid)s in diethyl ether. The as-synthesized porous networks exhibit good structural stability and large specific surface area up to 290 m2 g−1. Their performance in dye removal from ethanol was demonstrated to be superior to activated carbon and mesoporous silica.
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Facile glycosylation of dendrimers for eliciting specific cell–material interactions†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C1PY00404B
Taking advantage of the reactivity between reducing glycans and hydrazides, a facile and general approach is demonstrated to conjugate glycan epitopes to polyamidoamine (PAMAM) based dendrimers. Using HepG2 cells, it is shown that parallel studies of different glycodendrimers allowed comparison and identification of multivalent conjugates with specific cell-binding capabilities.
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Polymer–trimannoside conjugates via a combination of RAFT and thiol–ene chemistry†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C2PY20820B
We report the successful conjugation of a bioactive thiolated α(1,2)-trimannoside to a copolymer of allyl methacrylate (AMA) and N-(2-hydroxypropyl) methacrylamide (HPMA) via photo-mediated thiol–ene chemistry. Well-defined copolymers of AMA and HPMA were synthesized by reversible addition–fragmentation chain transfer (RAFT) polymerization. Trimannose conjugation was carried out using near stoichiometric ratios of thiolated trimannoside to pendant alkene functional groups contained within the copolymer. About 87% disappearance of the alkene groups was observed in 2 h by proton NMR spectroscopy with approximately 9 trimannose units grafted per polymer chain. The glycan-modified polymer showed binding activity against the mannose-specific lectin concanavalin A, as observed by UV-Vis spectroscopy agglutination and surface plasmon resonance imaging (SPRi) analysis. These results demonstrate the facile addition of multivalent glycan targeting moieties to polymeric carrier segments.
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Synthesis of glycopolymers and their multivalent recognitions with lectins
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C0PY00141D
Synthetic carbohydrate ligands – also widely known as glycopolymers – are known to undergo numerous recognition events when interacting with their corresponding lectins. Interactions are greatly enhanced due to the multivalent character displayed by the large number of repeating carbohydrate units along the polymers (pendant glycopolymers); therefore, resulting what is called the “glycocluster effect”. Moreover, the strength and the availability of these multivalent recognitions can be tuned via the architecture of the glycopolymers. Hence, understanding the mechanistic interactions between the types of lectins (plant, animal, toxin and bacteria) with their synthetic ligands is crucial. This review focuses on the synthesis of pendant glycopolymers via various synthetic pathways (free radical polymerization, NMP, RAFT, ATRP, cyanoxyl mediated polymerization, ROP, ROMP and post-polymerization modification) and their interactions with their respectively lectins.
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Miktoarm core-crosslinked star copolymers with biologically active moieties on peripheries
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C0PY00226G
Miktoarm core-crosslinked star (CCS) copolymers featuring hydrophobic inner compartment based on poly(ε-caprolactone) (PCL), and hydrophilic multivalent exterior consisting of L-lysine dendritic wedges and estradiol or ferrocene moieties have been synthesized. Ring-opening polymerization (ROP) of ε-caprolactone (ε-CL) initiated by functional alcohols provides alkyne or azide end-capped linear PCL chains. Further derivatization of the hydroxyl chain ends of these hetero-telechelic macromolecules by methacrylic acid (MA), and subsequent Cu(I) mediated “click” coupling of terminal alkyne and azide groups with azide-functionalized dendritic wedge, 17α-ethynylestradiol and ethynylferrocene afford well-defined linear-dendritic and linear macromonomers (MMs), respectively. Atom transfer radical polymerization (ATRP) of the MMs together with a difunctional monomer 1,4-butanediol dimethacrylate (BDMA) results in miktoarm CCS copolymers. Elucidation of the structure and composition of the intermediate and final products demonstrates effectiveness, versatility, and high degree of control displayed by the proposed synthetic sequence.
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Synergistic temperature and pH effects on glass (Tg) and stimuli-responsive (TSR) transitions in poly(N-acryloyl-N′-propylpiperazine-co-2-ethoxyethyl methacrylate) copolymers†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C0PY00366B
N-Acryloyl-N′-propylpiperazine (AcrNPP) and 2-ethoxyethyl methacrylate (EEMA) monomers were copolymerized to form random stimuli-responsive p(AcrNPP/EEMA) copolymers in a form of colloidal dispersions which upon coalesce form uniform films. The presence of AcrNPP units facilitates temperature and pH responsiveness, thus resulting in composition-dependent and pH–temperature sensitive endothermic transitions: the glass (Tg) and stimuli-responsive (TSR) transitions. These studies show that the relationship between the newly discovered TSR and known Tg relaxations can be predicted by the following formula: 1/TSR = [Tg1 × Tg2 × (Tbinary − T)]/[Tbinary × T × (Tg1 − Tg2) × Tg] + (Tg1 × T − Tbinary × Tg2)/[Tbinary × T × (Tg1 − Tg2)], where TSR is the stimuli-responsive transition temperature, Tg is the glass transition temperature of the copolymer; Tbinary is the temperature of stimuli-responsive homopolymer in a binary polymer–water equilibrium, Tg1 and Tg2 are the glass transition temperatures of stimuli-responsive and non-stimuli-responsive homopolymers, respectively, and T is the film formation temperature. Experimental spectroscopic and differential scanning calorimetry (DSC) evidence showed that dipole–dipole interactions are responsible for the molecular changes at the TSR for a non-protonated state, and the shift of the TSR under protonated conditions is attributed to the synergistic pH and temperature effects associated with H-bonding and conformational backbone and side chain rearrangements. Computer simulations also showed that the buckling of the copolymer backbone and collapse of propylpiperazine groups occur above TSR. The total energies (ΔEtotal) of the TSR transitions for protonated and non-protonated states are 159 and 132 kcal mol−1, respectively, and are in good agreement with the energy values determined experimentally (DSC).
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A specific inhibitory effect of multivalent trehalose toward Aβ(1-40) aggregation†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C1PY00072A
The inhibitory effect of disaccharides and their polyvalent compounds toward aggregation of Aβ(1-40) was investigated. Polyvalent trehalose, maltose and lactose were synthesized, and their inhibitory effects were investigated together with those of the corresponding monomeric disaccharides. The inhibitory effects of the monomeric disaccharides were weak, but were amplified by multivalency. Trehalose and polyvalent trehalose induced formation of aggregates with specific pseudo-spherical morphology, which did not occur in the presence of the other disaccharides or in the absence of additives. Addition of polyvalent trehalose neutralized the cytotoxicity of Aβ, while monomeric trehalose induced weak cytotoxicity (toward HeLa cells). The specific inhibitory effects of trehalose and polyvalent trehalose on Aβ aggregation are discussed in the terms of the conformation of those molecules.
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Architecture effects on L-selectin shedding induced by polypeptide-based multivalent ligands†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C1PY00063B
Multivalent interactions between selectins and their ligands play key roles in mediating the rolling and tethering of leukocytes in the early steps of the inflammatory response, as well as in lymphocyte circulation. L-selectin shedding, which is the proteolytic cleavage of L-selectin, can be induced by L-selectin clustering through the binding of multivalent ligands to multiple L-selectin molecules, and it has been shown to regulate leukocyte rolling and subsequent integrin activation for firm adhesion. In this paper, we report the production of homogenous glycopolypeptides modified with a 3,6-disulfo-galactopyranoside equipped with a caproyl linker. The saccharide residue was chemically attached to various polypeptide backbones of differing architectures; the composition and purity of the sulfated glycopolypeptides was confirmed via1H-NMR spectroscopy, amino acid analysis (AAA), and electrophoretic analysis. The retention of the conformation of the polypeptide backbone was confirmed via circular dichroic spectroscopy. The shedding of L-selectin from the surface of Jurkat cells induced by these sulfated glycopolypeptides, determined via ELISA-based methods, varied based on differences in the architectures of the polypeptide scaffolds, suggesting opportunities for these strategies in probing cell-surface receptor arrays and directing cell signaling events.
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Investigation of glycopolymer–lectin interactions using QCM-d: comparison of surface binding with inhibitory activity
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C2PY20140B
Glycopolymers offer many opportunities for interfacing synthetic materials with biological systems. However, the nature of the interactions between glycopolymers and their biological targets, lectins, and the structural features necessary to obtain high-affinity materials are not fully understood. Here, the enhancement in binding affinity of multivalent glycopolymers to their corresponding lectins is investigated by quartz-crystal microbalance with dissipation monitoring (QCM-d). This technique allows the conformation of the adsorbed polymers to be probed and the direct observation of spanning of multiple binding sites on lectin-functional surfaces. The measured affinity was compared to the anti-adhesion activity of the polymers in solution, and it is shown that increased association constants did not directly correlate with inhibitory activity.
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Colorimetric sensing of cations and anions by clicked polystyrenes bearing side chain donor–acceptor chromophores†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C2PY20230A
Donor–acceptor chromophores were introduced into the side chains of a polystyrene derivative through the efficient click postfunctional addition reaction between dialkylaniline-activated alkynes and small acceptors, such as tetracyanoethylene (TCNE) and 7,7,8,8-tetracyanoquinodimethane (TCNQ). The resulting polystyrenes were fully characterized by GPC, 1H NMR, IR spectroscopy, and elemental analysis. After the postfunctionalization, the polymers were highly colored due to the formed donor–acceptor chromophores in the side chains and these chromophores showed a colorimetric sensing behavior for some metal ions and anions. Some hard-to-borderline metal ions were always recognized by the dialkylanilino nitrogen atom, resulting in a decrease in the charge-transfer (CT) band intensity of the donor–acceptor chromophores. However, the recognition site of the soft Ag+ ion was the cyano nitrogen atoms due to readily formed multivalent coordination, leading to a bathochromic shift in the CT bands for both TCNE- and TCNQ-adducted polymers. This remarkable dual colorimetric detection of two different types of metal ions was achieved by the elegant design of polymeric chemosensors. On the other hand, it was found that the dicyanoethene moieties of the side chain chromophores serve as a chemodosimeter for some anions. For example, the CN− ion underwent a nucleophilic addition reaction to the electron-deficient ethene moieties, resulting in a dramatic decrease in the CT bands. All types of sensing behavior of both cations and anions were visually recognized. The use of small molecular model compounds enabled the estimation of the kinetic parameters and the product structures.
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Linear–dendritic biodegradable block copolymers: from synthesis to application in bionanotechnology
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C2PY20441J
Besides biodegradability and biocompatibility, linear–dendritic biodegradable block copolymers present unique hierarchical self-assembly and multivalent characteristics, making them appealing in stimuli-responsive nanomedicine and hydrogel applications. This minireview highlights the recent progress on linear–dendritic biodegradable block copolymers synthesized via click chemistry, the DNA–/protein–dendritic biohybrids, and their prospects in bionanotechnology.
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Formation of nanoparticles in solid-state matrices: a strategy for bulk transparent TiO2–polymer nanocomposites
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C2PY20330H
The incorporation of inorganic nanoparticles (NPs) into polymers has been pursued as a route to functional materials. TiO2 is a well known multifunctional inorganic material, however, stabilizing TiO2 NPs in bulk polymer matrices to obtain optically transparent nanocomposites remains a significant challenge. Here, we report an effective strategy for the preparation of bulk transparent TiO2–polymer nanocomposites through the combined use of copolymerization of a novel titanium ion-containing monomer with a liquid–solid reaction. The titanium ions are covalently introduced into polymer chains and transformed into TiO2 NPs directly in the solid-state polymer matrices, which allows the generation of well dispersed TiO2 NPs with small size and narrow size distribution in the entire polymer matrices. The resulting transparent nanocomposites exhibit promising UV-shielding properties and consequently should have direct application in the development of transparent UV-protective materials. Moreover, the surface photocatalytic activity of the nanocomposites is helpful for realizing a pollutant- and bacteria-free surface. Moreover, europium methacrylate (Eu(MA)3) is used as a cross-linking agent, which produces cross-linked structures to enhance the stability of the nanocomposites.
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Investigating templating within Polymer-Scaffolded Dynamic Combinatorial Libraries†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C2PY20600E
Polymer-Scaffolded Dynamic Combinatorial Libraries (PS-DCLs) have been prepared in aqueous solution by the reversible conjugation of two different acylhydrazide residues onto aldehyde-functionalized dimethylacrylamide-based polymer scaffolds. PS-DCLs have been shown by 1H NMR spectroscopic analysis to adapt their composition in response to addition of three macromolecular template species, namely poly(sodium-4-styrenesulfonate), bovine serum albumin and bovine trypsin. Compositional changes within PS-DCLs in response to template addition may be rationalized in terms of multivalent interactions between members of the PS-DCL and templates. A systematic evaluation of how properties of the polymer scaffold, including molecular weight and density of aldehyde functionalities, affect the behaviour of resultant PS-DCLs is detailed. Increasing the molecular weight of the polymer scaffold has been shown to induce a linear decrease in the amplification of the preferred residue upon template addition. A linear relationship between the molar weight percentage of the aldehyde functionalized monomer and the extent of amplification of the preferred residue upon template addition has also been demonstrated.
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Water-soluble BODIPY-conjugated glycopolymers as fluorescent probes for live cell imaging†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C3PY00639E
Fluorescent probes have attracted ongoing attention in early detection of tumor cells. The development of novel fluorescent materials with high cellular internalization efficiency, good photostability, and high specificity for tumor cells is in urgent demand. Herein, a highly water-soluble, multivalent and highly specific BODIPY-conjugated glycopolymer was synthesized by Atom Transfer Radical Polymerization (ATRP) for direct tumor cell imaging, which showed good photostability. The fluorescence quantum yield of a BODIPY-conjugated glycopolymer increased to 0.52 compared with 0.31 of BODIPYMA due to the introduction of galactose. The cell viability of BODIPY-conjugated glycopolymers against HepG2 and NIH3T3 cells was more than 80%, indicating that the glycopolymers have low cytotoxicity to living cells. Moreover, simple incubation of living cells with a BODIPY-conjugated glycopolymer led to efficient internalization into HepG2 and clear visualization in cytoplasm, due to the high brightness of BODIPY and good specificity between HepG2 and galactose as compared to NIH3T3 cells. These results suggest that BODIPY-conjugated glycopolymers have potential use as fluorescent probes in live cell imaging. Further fine-tuning the fluorescent property and targeting ability of BODIPY-conjugated glycopolymers can lead to more complicated imaging applications and subcellular target detection.
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Polymer-modified gold nanoparticles via RAFT polymerization: a detailed study for a biosensing application†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C3PY01001E
Glycopolymers of polyacrylamide derivatives with mannose were prepared via the living radical polymerization of a reversible addition–fragmentation chain transfer reagent. The polymers obtained showed narrow polydispersities. The polymer terminal group was reduced to a thiol, and the resulting polymers were mixed with gold nanoparticles to prepare glycopolymer-substituted gold nanoparticles. The mannose density was adjusted by varying the copolymer preparation and the glycopolymer–polyacrylamide mixture. The colloidal stability of the polymer-coated gold nanoparticles is dependent on the mannose density. Polymer-coated nanoparticles with low mannose densities showed better colloidal stabilities. The molecular recognition abilities of the polymer were investigated using UV-vis spectroscopy. The polymer-coated nanoparticles showed strong protein recognition abilities because of multivalent binding effects. Polymers with high mannose densities showed stronger recognition abilities. The molecular recognition abilities of the glycopolymer–polyacrylamide mixed nanoparticles are dependent on the mannose density. An immunochromatographic assay was performed using the polymer-coated nanoparticles. The color was detected from the gold nanoparticles in the nanoparticle systems with strong molecular recognition and good colloid stability.
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Carbohydrate globules: molecular asterisk-cored dendrimers for carbohydrate presentation†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C3PY01123B
A convergent synthesis of a first generation dendrimer with biphenyl-based dendrons and a hexaphenylbenzene core is reported. Suzuki coupling of six first generation biphenyl-dendrons with the rigid hexakis(4-iodophenyl)benzene core furnished the title asterisk-cored dendrimer in 60% yield. Twelve copies of β-(1→6)-linked glucosamine-based oligosaccharides were then efficiently coupled with the acetylenyl surface groups of the dendrimer via a Huisgen 1,3-dipolar cycloaddition reaction to give a series of multivalent carbohydrate constructs that mimic the globular nodules of polysaccharide intercellular adhesin (PIA) produced by Staphylococcus aureus.
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Multivalent polymer–Au nanocomposites with cationic surfaces displaying enhanced antimicrobial activity†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C3PY01578E
Pathogenic bacteria pose a catastrophic threat to human health worldwide. Herein, cationic polymer-functionalized gold nanoparticles were synthesized via the reduction of chloroauric acid in the presence of cationic polymers as multivalent inhibitors of pathogenic bacteria. The cationic polymers were prepared by reversible addition–fragmentation chain transfer polymerization and the tertiary amino groups of the polymers were quaternized to improve their antimicrobial activity. These nanocomposites had large concentrations of positive charge, which promoted their adsorption onto negatively charged bacterial membranes through electrostatic interactions. Through a study of their antibacterial properties, it was observed that these nanocomposites with multivalent antibacterial effects could rapidly and efficiently kill Gram-positive and Gram-negative bacteria. Morphological changes observed via scanning electron microscopy confirmed that the synthesized nanocomposites caused disruption of the cytoplasmic membrane and leakage of cytoplasm. This novel antimicrobial material with effective antibacterial activity and better biocompatibility can promote the healing of bacteria-infected wounds and has promising applications in the biomedical field.
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Multivalency in healable supramolecular polymers: the effect of supramolecular cross-link density on the mechanical properties and healing of non-covalent polymer networks†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/C4PY00292J
Polymers with the ability to heal themselves could provide access to materials with extended lifetimes in a wide range of applications such as surface coatings, automotive components and aerospace composites. Here we describe the synthesis and characterisation of two novel, stimuli-responsive, supramolecular polymer blends based on π-electron-rich pyrenyl residues and π-electron-deficient, chain-folding aromatic diimides that interact through complementary π–π stacking interactions. Different degrees of supramolecular “cross-linking” were achieved by use of divalent or trivalent poly(ethylene glycol)-based polymers featuring pyrenyl end-groups, blended with a known diimide–ether copolymer. The mechanical properties of the resulting polymer blends revealed that higher degrees of supramolecular “cross-link density” yield materials with enhanced mechanical properties, such as increased tensile modulus, modulus of toughness, elasticity and yield point. After a number of break/heal cycles, these materials were found to retain the characteristics of the pristine polymer blend, and this new approach thus offers a simple route to mechanically robust yet healable materials.
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10492
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学2区 POLYMER SCIENCE 高分子科学1区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
12.20 77 Science Citation Index Expanded Not
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